molecular formula C13H26N2O2 B3028411 Cyclohexylammonium cyclohexylcarbamate CAS No. 20190-03-8

Cyclohexylammonium cyclohexylcarbamate

Cat. No. B3028411
CAS RN: 20190-03-8
M. Wt: 242.36 g/mol
InChI Key: KQIFRYIYNPGWEK-UHFFFAOYSA-N
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Description

Cyclohexylammonium cyclohexylcarbamate is a chemical compound with the molecular formula C13H26N2O2 . It is also known by its CAS number 20190-03-8 .


Molecular Structure Analysis

The molecular structure of Cyclohexylammonium cyclohexylcarbamate is identified by FT-IR and FT-NMR analyses . The compound consists of two anionic N-(2,2-difluoro-2-phophonoethanethioyl)aspartate moieties and eight cationic cyclohexylammonium entities .


Physical And Chemical Properties Analysis

Cyclohexylammonium cyclohexylcarbamate has a molecular weight of 242.36 . It has a melting point of 112-113 °C . Other physical and chemical properties are not explicitly mentioned in the available resources.

Scientific Research Applications

1. Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Cyclohexylcarbamic acid aryl esters, including cyclohexylammonium cyclohexylcarbamate, are known as FAAH inhibitors. These compounds' pharmacological activity is linked to the reactivity of their carbamate fragment. Studies have revealed that the electrophilicity of the carbamate influences chemical stability, which is crucial for their pharmacokinetic and toxicological properties (Vacondio et al., 2009).

2. Chiral Stationary Phases for Chromatography

Cyclohexylcarbamates of cellulose and amylose have been utilized as chiral stationary phases (CSPs) in high-performance liquid chromatography and thin-layer chromatography. These compounds demonstrate high resolving abilities for enantiomers and can be employed in chromatographic processes due to their chemical properties (Kubota et al., 2000).

3. Nonlinear Optical Applications

Research on cyclohexylammonium cinnamate, a related compound, has shown potential for nonlinear optical applications. This involves the study of single crystals grown using specific techniques and examining their thermal, dielectric, and photoluminescence properties (Gomathi et al., 2020).

4. Ion Exchange Applications

The cyclohexylammonium form of α-zirconium phosphate has been studied for its ion exchange capabilities, particularly concerning nickel(II) ions. This application is significant in fields like water treatment and environmental remediation (Hasegawa et al., 1988).

5. Organic-Inorganic Hybrid Compounds

Cyclohexylammonium-based compounds have been synthesized as organic-inorganic hybrid compounds for use in dielectric and nonlinear optical switches. These materials undergo structural phase transitions that can be harnessed for high-temperature response applications (Liao et al., 2014).

6. Somatic Embryogenesis in Plants

Compounds like cyclohexylammonium phosphate have been studied for their effects on somatic embryogenesis in plant cell cultures, demonstrating the influence of such compounds on plant growth and development (Khan & Minocha, 1991).

7. Synthesis Methods for Carbamates

Studies on the synthesis of O-methyl-N-alkylcarbamate from amines and dialkylcarbonate have explored efficient production methods, highlighting the practical applications of these compounds in various industrial contexts (Dashkin et al., 2019).

properties

IUPAC Name

cyclohexanamine;cyclohexylcarbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C6H13N/c9-7(10)8-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h6,8H,1-5H2,(H,9,10);6H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFRYIYNPGWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)NC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066564
Record name Cyclohexylammonium cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylammonium cyclohexylcarbamate

CAS RN

20190-03-8
Record name Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20190-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-cyclohexyl-, compd. with cyclohexanamine (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexylammonium cyclohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylammonium cyclohexylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.596
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
XC Chen, L Guo, GH Shi, KC Zhao, Y Lu, Y Liu - Molecular Catalysis, 2022 - Elsevier
… The control experiments and the in situ high-pressure FT-IR spectra demonstrated that the formation of the carbamate salt of cyclohexylammonium cyclohexylcarbamate (A) derived …
Number of citations: 1 www.sciencedirect.com
XC Chen, L Guo, GH Shi, KC Zhao, Y Lu… - Yes, Evidence from N … - papers.ssrn.com
… into cyclohexylamine, a white solid was precipitated, which was confirmed to be a kind of carbamate salts with fair stability (denoted as A, cyclohexylammonium cyclohexylcarbamate) …
Number of citations: 0 papers.ssrn.com
XC Chen, L Guo, YQ Yao, KC Zhao, Y Lu… - Yes, Evidence from N … - papers.ssrn.com
… into cyclohexylamine, a white solid was precipitated, which was confirmed to be a kind of carbamate salts with fair stability (denoted as A, cyclohexylammonium cyclohexylcarbamate) …
Number of citations: 0 papers.ssrn.com
Т КОТЕРА, Х КАНЕКО, Т ШИОТАНИ, Т СУГАВА - 2013 - elibrary.ru
… solvent and an anti-corrosion agent from an imidazole group or a group of volatile anti-corrosion agents, preferably dicyclohexylamine or cyclohexylammonium cyclohexylcarbamate. …
Number of citations: 0 elibrary.ru

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